Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)-
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Overview
Description
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. They are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with phosphoryl chloride or other dehydrating agents .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . More efficient methods have been developed, such as metal-catalyzed cyclization reactions and catalyst-free processes in water .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- undergoes various chemical reactions, including:
Substitution: Isoquinoline derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Isoquinoline N-oxides
Reduction: Reduced isoquinoline derivatives
Substitution: Nitrated, sulfonated, or halogenated isoquinoline derivatives
Scientific Research Applications
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives can inhibit mitochondrial complex I and II activity, leading to oxidative stress and cell death via apoptosis . They can also interact with dopamine neurons, potentially contributing to neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Structurally similar to isoquinoline, with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neurotoxic effects.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is unique due to its specific structural features and biological activities. Its ability to interact with dopamine neurons and inhibit mitochondrial activity sets it apart from other isoquinoline derivatives .
Properties
CAS No. |
58158-21-7 |
---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15+,16?/m1/s1 |
InChI Key |
IJCPGHZBVADIGP-YISXUXMPSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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